1-[(2,5-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is an organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group (–S(=O)2–NH–) and have been widely investigated for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chlorides derived from 2,5-dimethylphenyl and 4-ethylphenyl groups. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine: Another sulfonamide derivative with similar structural features.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine: A compound with similar sulfonamide groups but different substituents on the aromatic rings.
Uniqueness
1-[(2,5-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is unique due to its specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 2,5-dimethylphenyl and 4-ethylphenyl groups provides distinct steric and electronic properties that differentiate it from other sulfonamide derivatives.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-18-7-9-19(10-8-18)27(23,24)21-11-13-22(14-12-21)28(25,26)20-15-16(2)5-6-17(20)3/h5-10,15H,4,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQAJDGHHVUAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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